1-methyl-3-phenyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-methyl-3-phenylpyrrole |
InChI |
InChI=1S/C11H11N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
RIAJNRHROUYNKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 1 Methyl 3 Phenyl 1h Pyrrole and Its Derivatives
Established Synthetic Pathways
Paal-Knorr Synthesis Variants
The Paal-Knorr synthesis is a cornerstone in pyrrole (B145914) synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. scribd.comrgmcet.edu.in In the context of 1-methyl-3-phenyl-1H-pyrrole, this would typically involve the reaction of a 1-phenyl-1,4-butanedione derivative with methylamine. The reaction proceeds under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org
The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr reaction allows for a wide range of substituents on both the dicarbonyl compound and the amine, making it a highly adaptable method for generating diverse pyrrole derivatives. rgmcet.edu.in While specific yields for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general efficiency of the Paal-Knorr synthesis is typically high, often exceeding 60%. rgmcet.edu.in
Table 1: General Parameters for Paal-Knorr Synthesis of N-Substituted Pyrroles
| Parameter | Description |
| Reactants | 1,4-Dicarbonyl Compound, Primary Amine |
| Catalyst | Typically weak acids (e.g., acetic acid) |
| Conditions | Neutral to weakly acidic, often with heating |
| Key Intermediates | Hemiaminal, 2,5-dihydroxytetrahydropyrrole derivative |
Condensation and Cyclization Strategies from Substituted Precursors
Beyond the classic Paal-Knorr approach, other condensation and cyclization strategies provide access to the this compound scaffold. These methods often involve the reaction of β-amino ketones with carbonyl compounds or the cyclization of appropriately substituted open-chain precursors. For instance, the reaction of a β-amino ketone with an aldehyde can lead to the formation of the pyrrole ring. The synthesis of β-amino ketones themselves is often achieved through Mannich-type reactions, involving an aldehyde, a secondary amine, and a ketone. nih.gov
Another strategy involves the cyclization of N-(3-butynyl)sulfonamides, which can be catalyzed by transition metals to form 2,3-dihydropyrroles, which can then be aromatized. While not a direct route to this compound, this highlights the diversity of cyclization precursors that can be employed.
A one-pot, domino reaction involving an aldehyde/amine condensation, a researchgate.netresearchgate.net-aza-Claisen rearrangement, and an imine-allene cyclization has been developed for the synthesis of polysubstituted pyrroles. This microwave-assisted protocol allows for rapid access to complex pyrrole structures.
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic organic chemistry has seen a surge in the application of transition metal catalysis for the construction of heterocyclic rings. Palladium, copper, and ruthenium catalysts have all been employed in the synthesis of pyrroles, offering alternative and often milder routes compared to classical methods.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Decarboxylative cross-coupling reactions, in particular, utilize carboxylic acids as readily available and stable coupling partners. While direct examples for the synthesis of this compound are not prominent, the synthesis of 2-arylpyrroles has been achieved through palladium-catalyzed decarboxylative cross-coupling in a flow reactor. researchgate.net This methodology involves the coupling of a pyrrole-2-carboxylic acid with an aryl halide. The synthesis of 3-aryl-N-methylpyrroles could potentially be achieved by adapting this method, for example, by coupling a suitable N-methylpyrrole-3-carboxylic acid with an appropriate aryl partner. The use of phosphine ligands is often crucial for the success of these reactions, influencing both yield and selectivity.
Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cyclization reactions. Copper-catalyzed methods for pyrrole synthesis often involve the cyclization of precursors such as allenynes or the oxidative cyclization of appropriately substituted anilines. researchgate.netrsc.org For instance, a copper-catalyzed [3+1+1] cycloaddition reaction of nitrones and α-acidic isocyanides has been reported for the synthesis of polysubstituted pyrroles. researchgate.net While a direct application to this compound is not explicitly detailed, the versatility of copper catalysis suggests its potential in accessing this scaffold from suitable starting materials. Copper-catalyzed borylative cyclization has also been employed for the synthesis of nitrogen-containing heterocycles. nih.gov
Ruthenium catalysts have emerged as powerful tools for C-H activation and oxidative coupling reactions. These methods allow for the direct formation of carbon-carbon bonds by functionalizing otherwise inert C-H bonds. nih.govmdpi.com The synthesis of pyrroles via ruthenium-catalyzed oxidative annulation of enamides with alkynes has been reported. nih.gov This approach involves the cleavage of C(sp2)-H and N-H bonds to construct the pyrrole ring. The application of ruthenium-catalyzed C-H activation could potentially be used to introduce a phenyl group at the 3-position of a pre-formed N-methylpyrrole ring, or to construct the entire ring system from appropriate acyclic precursors.
Multi-Component Reactions for Substituted Pyrroles
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. nih.gov This approach is advantageous due to its operational simplicity, high atom economy, and reduction of waste-producing intermediate workup steps. researchgate.net For the synthesis of highly substituted pyrroles, several classical name reactions, including the Paal-Knorr, Hantzsch, and Knorr syntheses, have been adapted into MCR formats. orientjchem.orgresearchgate.net
A common MCR strategy involves the in situ generation of a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr condensation with an amine. For instance, a thiazolium salt can catalyze the reaction between an aldehyde and an unsaturated ketone to form the 1,4-dicarbonyl intermediate, which subsequently reacts with an amine in the same pot to yield a highly substituted pyrrole. tandfonline.com Other MCR protocols may involve the reaction of primary amines, β-dicarbonyl compounds, and nitroalkenes, often accelerated by microwave irradiation. researchgate.net The versatility of MCRs allows for the creation of a diverse library of pyrrole derivatives by systematically varying the individual components. rsc.org For example, a three-component reaction between primary amines, alkyl propiolates, and diethyl oxalate in water can produce polysubstituted pyrrole derivatives under catalyst-free conditions. orientjchem.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Paal-Knorr Based MCR | Aldehyde, Unsaturated Ketone, Amine | Thiazolium salt, DBU, Methanol, Reflux | tandfonline.com |
| Catalyst-Free MCR | Primary Amine, Alkyl Propiolate, Diethyl Oxalate | Water, 70°C | orientjchem.org |
| Titanium-Catalyzed [2+2+1] Cycloaddition | Alkynes, Diazenes (e.g., Azobenzene), Allenes | Titanium Catalyst | nih.govnih.gov |
| Indium-Catalyzed MCR | Nitro Compound, Phenacyl Bromide, Dialkyl Acetylene Dicarboxylate | Indium Powder, Dilute HCl, Room Temperature | orientjchem.org |
Advanced Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated, efficient, and sustainable methods for preparing pyrrole derivatives. These methodologies often focus on improving reaction conditions, minimizing waste, and simplifying purification processes.
One-Pot Reaction Protocols
One-pot synthesis, a strategy that encompasses many MCRs, involves performing multiple consecutive reaction steps in a single reactor without isolating intermediates. This approach significantly improves efficiency by reducing reaction time, solvent usage, and purification steps. scielo.org.mx The synthesis of N-methyl-3-acylpyrroles has been achieved through a one-pot, three-component reaction of dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides in the presence of a mild base like potassium bicarbonate. nih.gov This method provides good to excellent yields under relatively mild conventional heating conditions. nih.gov
Another example is the straightforward, one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones. chemistryviews.org This process involves an initial silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with an N-alkyl maleimide (B117702), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the same vessel. chemistryviews.org The resulting highly functionalized pyrrole scaffold can then be further transformed, demonstrating the power of one-pot sequences in building complex heterocyclic systems. chemistryviews.org
| Target Pyrrole Structure | Reactants | Key Reagents/Catalyst | Yield | Reference |
|---|---|---|---|---|
| N-Methyl-3-acylpyrroles | Dimethylacetylene dicarboxylate, N-methylhydroxylamine, Acyl chloride | KHCO₃ | Good to Excellent | nih.gov |
| Pyrrolo[3,4-c]pyrrole-1,3-diones | Aldehyde, N-alkyl maleimide | Ag(I) catalyst, DDQ (oxidant) | Good to Excellent | chemistryviews.org |
| Polyfunctionalized Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) | 73-95% | scielo.org.mx |
Metal-Free and Solvent-Free Preparations
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that eliminate the need for toxic metal catalysts and volatile organic solvents. semnan.ac.irnih.gov A practical and sustainable method for the clean preparation of multisubstituted pyrroles involves an iodine-catalyzed multicomponent reaction under metal- and solvent-free conditions. rsc.org This reaction, which can be performed with equimolar amounts of alkynes, trimethylsilyl cyanide (TMSCN), and N,N-disubstituted formamides, allows for the easy isolation of pure products through simple extraction, making it suitable for gram-scale synthesis. researchgate.netrsc.org
Solvent-free synthesis methods offer a promising alternative by eliminating volatile organic compounds, leading to safer and more environmentally friendly processes with simpler execution and potentially higher yields. researchgate.net The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, can be performed under solvent-free conditions using various catalysts. researchgate.net Another approach utilizes a recoverable ionic liquid, 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate, as a catalyst for the multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free conditions, offering advantages such as high yields, mild reaction conditions, and short reaction times. semnan.ac.ir Furthermore, a general and selective conversion of biomass-derived primary diols and amines to 2,5-unsubstituted pyrroles has been developed using a non-precious manganese complex catalyst in the absence of any organic solvents. nih.gov
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry. The application of enzymes in synthesis offers high selectivity under mild reaction conditions. A biocatalytic approach to substituted pyrroles has been developed using a transaminase (ATA) enzyme. scispace.comnih.gov This method serves as a biocatalytic equivalent of the classical Knorr pyrrole synthesis, where an α-amino ketone condenses with a β-keto ester. scispace.com
In this chemoenzymatic strategy, the key α-amino ketone intermediate is generated from the corresponding α-diketone via regioselective amination catalyzed by an ω-transaminase. nih.gov A significant challenge in this approach is preventing the undesired oxidative dimerization of the α-amino ketone intermediate, which would lead to pyrazine byproducts. scispace.com This can be controlled through modifications such as adjusting the pH. scispace.com This methodology demonstrates the potential of using enzymes to perform key transformations in the synthesis of N-heteroaromatic compounds, offering a green alternative to conventional methods. scispace.comnih.gov
| Component | Function | Example | Reference |
|---|---|---|---|
| Enzyme | Catalyzes the amination of the α-diketone | ω-Transaminase (e.g., ATA-113) | scispace.comnih.gov |
| Ketone Substrate | Precursor to the α-amino ketone intermediate | α-Diketone | scispace.com |
| Co-substrate | Condenses with the α-amino ketone | β-Keto ester | scispace.com |
| Amine Donor | Provides the amino group for the transamination reaction | Isopropylamine | scispace.com |
Microwave-Assisted Synthesis Techniques for Pyrrole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to various pyrrole synthesis protocols. researchgate.net
For example, a catalyst- and solvent-free, one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives can be efficiently conducted under microwave irradiation. rsc.org The intramolecular cyclocondensation of 2-amino acid-derived enamines to yield novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones is also effectively promoted by microwaves, with yields reaching up to 86%. mdpi.com The classical Paal-Knorr condensation is particularly amenable to microwave assistance, with reactions often completed in minutes rather than hours. The efficiency of microwave heating allows for the rapid generation of libraries of pyrrole derivatives for further study.
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Paal-Knorr Condensation (Uncatalyzed) | Conventional Heating (150°C) | Not specified, typically hours | 81-99% | |
| Microwave Irradiation (150°C) | Minutes | High | ||
| Synthesis of Pyrrolo[2,3-b]pyrroles | Conventional Method | Hours | Moderate | nih.gov |
| Microwave Irradiation | 10 minutes | 83% | nih.gov | |
| 3-Component Synthesis of N-Substituted Pyrroles | Conventional Heating | Longer | Lower | rsc.org |
| Microwave Irradiation (Solvent-Free) | Shorter | High | rsc.org |
Elucidation of Reactivity and Reaction Mechanisms of 1 Methyl 3 Phenyl 1h Pyrrole Derivatives
Aromatic Reactivity Investigations
Electrophilic Aromatic Substitution Studies on the Pyrrole (B145914) and Phenyl Moieties
The pyrrole ring is a π-excessive five-membered heterocycle, meaning the five ring atoms share six π-electrons. The nitrogen atom's lone pair is delocalized into the aromatic system, significantly increasing the ring's electron density. pearson.com This makes the pyrrole nucleus substantially more reactive towards electrophiles than benzene. pearson.com Consequently, in 1-methyl-3-phenyl-1H-pyrrole, electrophilic aromatic substitution (EAS) occurs preferentially on the pyrrole ring rather than the phenyl ring under typical conditions.
The directing effects of the substituents on the pyrrole ring determine the position of electrophilic attack. The N-methyl group is an activating group that directs electrophiles to the C2 (α) and C5 (α') positions. However, the C3-phenyl group provides steric hindrance and can influence the electronic distribution. Generally, electrophilic substitution on N-methylpyrrole favors the C2 position due to the greater resonance stabilization of the cationic intermediate (the arenium ion) compared to attack at the C3 position. pearson.comcdnsciencepub.com For this compound, the available positions for substitution on the pyrrole ring are C2, C4, and C5. The C2 and C5 positions are electronically activated by the nitrogen atom. Computational methods like RegioSQM, which calculates proton affinity to predict reactive sites, can be used to determine the most likely position for electrophilic attack with high accuracy. nih.gov
Halogenation Mechanisms
Halogenation of pyrroles is a well-established electrophilic aromatic substitution reaction. wikipedia.org Due to the high reactivity of the pyrrole ring, these reactions often proceed rapidly even without a Lewis acid catalyst, which is typically required for the halogenation of less reactive aromatic compounds like benzene. wikipedia.orglibretexts.org The reaction mechanism involves the attack of the π-electron system of the pyrrole ring on the halogen molecule (e.g., Br₂, Cl₂), which acts as the electrophile. This initial attack is the rate-determining step and forms a resonance-stabilized carbocation intermediate. A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the halogenated pyrrole.
For this compound, halogenation is expected to occur selectively on the pyrrole ring. The positions most activated for electrophilic attack are C2 and C5. The reaction generally provides polyhalogenated products unless reaction conditions are carefully controlled. wikipedia.org
Table 1: Typical Reagents Used in the Halogenation of Pyrroles
| Halogenating Agent | Description |
|---|---|
| N-Chlorosuccinimide (NCS) | Provides a source of electrophilic chlorine for monochlorination. |
| N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine for monobromination. |
| Sulfuryl chloride (SO₂Cl₂) | A reagent used for the chlorination of pyrroles. wikipedia.org |
| Bromine (Br₂) | Can be used for bromination, often leading to polybrominated products. wikipedia.org |
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. organic-chemistry.org The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, which generates a highly electrophilic acylium ion. youtube.com While pyrrole itself can polymerize under the strongly acidic conditions of traditional Friedel-Crafts reactions, N-substituted pyrroles are more stable and undergo acylation successfully. wikipedia.org
For N-methylpyrrole, Friedel-Crafts acylation can yield both 2-acyl and 3-acyl products. The regioselectivity is highly dependent on the reaction conditions, particularly the Lewis acid used. nih.govnih.gov Studies on N-p-toluenesulfonylpyrrole have shown that strong Lewis acids like AlCl₃ can favor the formation of the 3-acyl derivative, potentially through the formation of an organoaluminum intermediate. nih.gov In contrast, weaker Lewis acids tend to yield the 2-isomer as the major product. nih.gov In the case of this compound, acylation is expected at the C5 or C2 positions, with the outcome influenced by both electronic and steric factors. Research on Friedel-Crafts benzoylation of N-methylpyrrole has demonstrated that confinement effects, such as within a resorcinarene (B1253557) capsule, can significantly influence the regiochemistry of the products. nih.gov
Table 2: Regioselectivity in Friedel-Crafts Acylation of N-Substituted Pyrroles
| N-Substituent | Lewis Acid | Major Product | Reference |
|---|---|---|---|
| p-Toluenesulfonyl | AlCl₃ | 3-acylpyrrole | nih.gov |
| p-Toluenesulfonyl | SnCl₄ | 2-acylpyrrole | nih.gov |
Nucleophilic Transformations
N-Alkylation and N-Acylation Reactions
The compound this compound is itself a product of the N-alkylation of 3-phenyl-1H-pyrrole. The nitrogen atom in the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base (e.g., NaH, BuLi) to form the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and readily reacts with electrophiles like methyl iodide to yield N-methylated products. wikipedia.orggoogle.com
Once the nitrogen is alkylated, as in this compound, it lacks the acidic proton and is generally unreactive towards further N-alkylation or N-acylation under standard conditions. The nitrogen's lone pair is integral to the ring's aromaticity, making it a very weak base. wikipedia.org However, N-acylpyrroles can be synthesized and are valuable intermediates. For instance, N-acylpyrroles can undergo an anionic Fries rearrangement (a "pyrrole dance") where the acyl group migrates from the nitrogen to a carbon on the pyrrole ring, typically the C2 position. nsf.gov This transformation highlights a pathway for C-acylation that proceeds via an N-acylated intermediate.
Reactivity of Pyrrole-2,5-dione Moiety with Nucleophiles
The pyrrole-2,5-dione (maleimide) moiety is a key structural motif known for its reactivity as a Michael acceptor. The this compound-2,5-dione derivative contains an electron-deficient double bond, making it highly susceptible to conjugate addition by nucleophiles. nih.govrsc.orgnih.gov This reaction is a powerful tool for forming carbon-heteroatom or carbon-carbon bonds at the C4 position of the pyrrolidine-2,5-dione ring system.
The reaction mechanism involves the attack of a nucleophile (e.g., thiols, amines, enolates) on the β-carbon (C4) of the α,β-unsaturated carbonyl system. This addition breaks the π-bond and forms a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon (C3) yields the final succinimide (B58015) adduct. This transformation is widely used in organic synthesis and bioconjugation chemistry. nih.govrsc.orgresearchgate.net A variety of N-substituted maleimides are used in these reactions to synthesize compounds with potential biological activity, such as cholesterol absorption inhibitors. nih.govnih.gov
Table 3: Examples of Nucleophilic Addition to N-Substituted Maleimides
| Nucleophile Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Ketones | Chiral Primary Amine | Substituted Succinimide | nih.gov |
| Aldehydes | L-Phenylalanine/Clay | Substituted Succinimide | rsc.org |
| Thiols | Base (e.g., Et₃N) | 3-Thiosuccinimide | General Reaction |
Oxidation and Reduction Pathways
The reactivity of the this compound core is significantly influenced by the electron-rich nature of the pyrrole ring, making it susceptible to oxidative transformations. The substitution pattern, with a methyl group on the nitrogen and a phenyl group at the C3 position, directs the regioselectivity of these reactions and influences the stability of intermediates.
Oxidative Transformations to Pyrrole-2,5-diones
The oxidation of pyrroles to pyrrole-2,5-diones, also known as maleimides, is a characteristic transformation of the pyrrole nucleus. While direct oxidation studies on this compound are not extensively detailed, the general mechanism for substituted pyrroles provides a clear pathway. The reaction typically proceeds via oxidation of the electron-rich pyrrole ring at the C2 and C5 positions, which are most susceptible to electrophilic attack and radical coupling.
In the case of this compound, oxidation would lead to the formation of this compound-2,5-dione. The phenyl substituent at the C3 position is generally stable to common oxidizing agents used for this transformation, and the N-methyl group remains intact. The reaction is believed to proceed through intermediates that are hydroxylated at the 2- and 5-positions, followed by further oxidation to the corresponding dione (B5365651). A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents, peroxy acids, and singlet oxygen. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation and polymerization, which are common side reactions.
This transformation is significant as N-substituted maleimides are important building blocks in organic synthesis and are found in various biologically active compounds. nih.govresearchgate.net The resulting this compound-2,5-dione possesses a reactive double bond within the dione ring, making it a valuable Michael acceptor and a dienophile in cycloaddition reactions.
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Chromium trioxide (CrO₃) | Aqueous acetic acid | Classic but environmentally less favorable method. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | Commonly used for epoxidation, can also oxidize pyrroles. |
| Singlet oxygen (¹O₂) | Photochemical reaction with a sensitizer | Leads to endoperoxide intermediates which can rearrange. |
| Potassium permanganate (B83412) (KMnO₄) | Acetone, controlled temperature | Strong oxidant, requires careful control to avoid ring cleavage. |
Electrochemical Polymerization Studies
Pyrrole and its derivatives are well-known precursors for conducting polymers, which can be synthesized via electrochemical oxidative polymerization. nih.gov For this compound, this process involves the application of an anodic potential to a solution of the monomer. The mechanism begins with the one-electron oxidation of the pyrrole monomer to form a radical cation. nih.gov
These highly reactive radical cations then couple, primarily at the positions of highest spin density, which are the C2 and C5 carbons of the pyrrole ring. Subsequent deprotonation and further oxidation lead to the propagation of the polymer chain. The substitution pattern of this compound plays a critical role in directing the polymerization process:
N-Methyl Group: The methyl group at the N1 position prevents N-H deprotonation and potential N-N or N-C coupling, leading to a more regular polymer structure linked exclusively through the carbon backbone.
C3-Phenyl Group: The bulky phenyl group at the C3 position sterically hinders coupling at that site and also blocks one of the β-positions of the pyrrole ring.
Consequently, the polymerization of this compound is expected to proceed predominantly through α-α' (C2-C5) linkages, resulting in the formation of poly(1-methyl-3-phenyl-pyrrole). The properties of the resulting polymer film, such as conductivity, redox behavior, and morphology, are influenced by polymerization conditions like the choice of solvent, supporting electrolyte, and the applied potential. mdpi.comacs.org These polymers exhibit reversible oxidation and reduction behavior, often accompanied by distinct color changes (electrochromism), making them suitable for applications in sensors, electrochromic devices, and energy storage. rsc.org
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidation | Removal of an electron from the pyrrole monomer at the anode. | This compound radical cation |
| 2. Dimerization | Coupling of two radical cations, primarily at the C2 and C5 positions. | Dimeric dication |
| 3. Deprotonation | Loss of two protons to form a neutral bipyrrole species. | Neutral dimer |
| 4. Propagation | The dimer is re-oxidized and couples with another radical cation, extending the polymer chain. | Oligomeric/Polymeric radical cations |
Coupling and Cycloaddition Chemistry
The pyrrole ring serves as a versatile scaffold for constructing more complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions for Biaryl and Complex Derivative Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of biaryl structures and other complex derivatives. organic-chemistry.orgnih.gov To utilize this compound as a substrate in these reactions, it must first be functionalized to introduce a suitable leaving group (typically a halogen) or a metallic/metalloid component.
The pyrrole ring can be selectively halogenated (e.g., brominated or iodinated) at the vacant C2, C4, or C5 positions. For instance, bromination with N-bromosuccinimide (NBS) would likely yield a mixture of bromo-substituted derivatives. These resulting halopyrroles can then act as electrophilic partners in various cross-coupling reactions:
Suzuki Coupling: Reaction of a bromo-1-methyl-3-phenyl-1H-pyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. acs.org
Stille Coupling: Reaction with an organostannane reagent. For example, 1-methyl-1H-pyrrole can be converted to 2,5-bis(tri-n-butylstannyl)-1-methyl-1H-pyrrole, which then couples with aryl halides. rsc.org
Heck Coupling: Reaction with an alkene to form a substituted vinylpyrrole.
These reactions provide a modular approach to synthesizing complex molecules where the this compound core is linked to other aromatic or heteroaromatic systems, which is a common strategy in medicinal chemistry and materials science. chemrxiv.orgnih.gov
Heterocycle Formation via Condensation Reactions
The this compound ring, while relatively stable, can be functionalized to participate in condensation reactions for the construction of fused or linked heterocyclic systems. A common strategy involves introducing a carbonyl group onto the pyrrole ring. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), for example, can introduce a formyl (aldehyde) group, likely at the electron-rich C5 or C2 positions.
This resulting pyrrole-carbaldehyde is a versatile intermediate for various condensation reactions:
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated products.
Claisen-Schmidt Condensation: Reaction with ketones or other aldehydes in the presence of an acid or base to form chalcone-like structures (enones). nih.gov
Paal-Knorr Synthesis: While this reaction is typically used to form pyrroles, a pyrrole derivative bearing a 1,4-dicarbonyl substituent could, in principle, react with a primary amine to form a new pyrrole ring. researchgate.net
These condensation products can subsequently undergo intramolecular cyclization to yield fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines or other complex ring structures. rsc.org Polycondensation reactions involving difunctional pyrrole monomers can also be used to synthesize novel polymers. researchgate.net
[2+3] Cycloaddition Reactions in Pyrrole Ring Construction
While the preceding sections discuss reactions of the pre-formed pyrrole ring, cycloaddition reactions are fundamental to the synthesis of the pyrrole ring itself. The [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles.
A prominent example is the Van Leusen pyrrole synthesis , which involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). researchgate.netnih.gov In this reaction, TosMIC serves as a three-atom synthon. The reaction proceeds via a base-mediated cycloaddition of TosMIC to an electron-deficient alkene (the two-atom component), such as an α,β-unsaturated ketone, ester, or nitrile. This is followed by the elimination of toluenesulfinic acid to afford the aromatized pyrrole ring. The substitution pattern of the final pyrrole is determined by the substituents on the starting alkene. This method offers a highly convergent and flexible route to a wide array of substituted pyrroles. While not a reaction of this compound, it is a key strategy for constructing its core heterocyclic framework.
| Component | Role | Example Precursor |
|---|---|---|
| Michael Acceptor | Two-atom component (C=C) | α,β-Unsaturated ketone (Chalcone) |
| Tosylmethyl isocyanide (TosMIC) | Three-atom component (C-N-C) | p-Toluenesulfonylmethyl isocyanide |
| Base | Deprotonates TosMIC | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |
Ring Modification and Cleavage Studies
The aromaticity of the pyrrole ring imparts significant stability; however, under specific conditions, the ring can undergo modification and cleavage. These reactions are crucial for the functionalization and degradation of pyrrole-containing compounds. The reactivity of derivatives such as this compound is governed by the inherent properties of the pyrrole core, influenced by its substituents.
Pyrrole Ring Cleavage Mechanisms
The cleavage of the pyrrole ring can proceed through various mechanisms, typically involving the breaking of either C=C or C-N bonds. These reactions often require potent reagents or specific conditions to overcome the ring's aromatic stability.
One established method for pyrrole ring opening involves treatment with hot ethanolic hydroxylamine, which results in the cleavage of the ring to produce the dioxime of succindialdehyde. slideshare.netuop.edu.pk Another approach is oxidative cleavage; for instance, oxidation with chromium trioxide in acetic acid can break open the pyrrole ring to yield the imide of maleic acid. uop.edu.pk
More contemporary research has revealed novel ring-opening pathways. A four-component reaction utilizing elemental sulfur has been developed to achieve ring opening via C–N bond cleavage. acs.orgacs.org In this process, elemental sulfur serves multiple roles as a sulfur source and a reducing agent, leading to complex benzothiazole (B30560) products. acs.orgacs.org While many ring-opening reactions involve C=C bond cleavage, mechanisms involving C-N bond scission are less common but significant. acs.org An intramolecular addition/ring-opening of pyrrole carboxamides has also been demonstrated using lithium diisopropylamide (LDA). acs.org
| Reagent(s) | Bond Cleaved | General Product Type | Reference |
|---|---|---|---|
| Hydroxylamine (NH₂OH) in ethanol | C=C | Dioxime of succindialdehyde | slideshare.netuop.edu.pk |
| Chromium trioxide (CrO₃) in acetic acid | C=C | Maleimide (B117702) | uop.edu.pk |
| Elemental Sulfur (S₈), Amines, etc. | C-N | Thioamide-functionalized benzothiazoles | acs.orgacs.org |
| Lithium diisopropylamide (LDA) | C-N | Ring-opened amides (from pyrrole carboxamides) | acs.org |
Hydrolysis Reactions of Pyrrole Derivatives
The pyrrole ring itself is generally resistant to hydrolysis under neutral or basic conditions. However, it is known to be unstable in the presence of strong mineral acids, where protonation at the C-2 position can occur, leading to polymerization and the formation of "pyrrole resins". semanticscholar.org Therefore, reactions involving pyrrole derivatives in acidic media must be carefully controlled.
While the core ring is stable, functional groups attached to the pyrrole nucleus can undergo hydrolysis. This is particularly relevant for ester derivatives of pyrrole carboxylic acids. Research has shown that pyrrole-3-carboxylic acid derivatives can be synthesized through the in-situ hydrolysis of their corresponding tert-butyl esters. syrris.comnih.gov In a continuous flow synthesis method, the hydrogen bromide (HBr) generated as a byproduct during the pyrrole ring formation (Hantzsch reaction) is utilized to catalyze the hydrolysis of the tert-butyl ester group to the carboxylic acid in a single step. syrris.comnih.gov This method has been successfully applied to synthesize compounds like 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. syrris.comnih.gov Similarly, the hydrolysis of ammonium (B1175870) salts of certain N-substituted pyrrole derivatives has been noted during reaction workups, leading to the corresponding pyrrole acids or alcohols. acs.org
| Pyrrole Derivative Type | Reaction Condition | Hydrolyzed Functional Group | Product | Reference |
|---|---|---|---|---|
| tert-Butyl Pyrrole-3-carboxylate | In-situ generated HBr (acidic) | -COOC(CH₃)₃ | Pyrrole-3-carboxylic acid | syrris.comnih.gov |
| N-substituted Pyrrole Ammonium Salts | Aqueous workup | -NR₃⁺ | N-substituted Pyrrole | acs.org |
| General Pyrrole Ring | Strong mineral acid | Pyrrole Ring | Pyrrole resins (polymerization) | semanticscholar.org |
Spectroscopic and Analytical Characterization Techniques for 1 Methyl 3 Phenyl 1h Pyrrole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 1-methyl-3-phenyl-1H-pyrrole and its analogues. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, chemists can deduce the complete molecular structure. researchgate.net
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound analogues, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the pyrrole (B145914) ring, the N-methyl group, and the phenyl substituent.
For instance, the ¹H NMR spectrum of this compound-2-carbonitrile, an analogue of the target compound, displays characteristic signals that can be precisely assigned. rsc.org The protons of the phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.31–7.69 ppm). rsc.org The two protons on the pyrrole ring appear as distinct doublets, a result of their coupling to each other. rsc.org The N-methyl group gives rise to a sharp singlet, typically found further upfield, due to the shielding effect of the nitrogen atom. rsc.org
Detailed research findings for a representative analogue are presented below:
¹H NMR Data for this compound-2-carbonitrile
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Phenyl-H | 7.65 - 7.69 | m | - |
| Phenyl-H | 7.41 | t | 7.7 |
| Phenyl-H | 7.31 | t | 7.4 |
| Pyrrole-H (H5) | 6.83 | d | 2.6 |
| Pyrrole-H (H4) | 6.41 | d | 2.7 |
| N-CH₃ | 3.81 | s | - |
Data sourced from reference rsc.org
The specific chemical shifts and coupling constants are instrumental in confirming the substitution pattern on both the pyrrole and phenyl rings.
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, with its chemical shift indicating its electronic environment.
For this compound-2-carbonitrile, the ¹³C NMR spectrum confirms the presence of all carbon atoms. rsc.org The carbons of the phenyl ring resonate in the aromatic region (δ 127–135 ppm), while the pyrrole ring carbons appear at distinct positions, influenced by the nitrogen atom and the substituents. rsc.org The carbon of the N-methyl group is characteristically found at a higher field (lower ppm value). rsc.org The presence of a nitrile group (-CN) is confirmed by a signal in the δ 114-115 ppm range. rsc.org In the case of the dione (B5365651) analogue, this compound-2,5-dione, the carbonyl carbons (C=O) are observed at a much lower field (δ ~170 ppm) as expected. rsc.org
¹³C NMR Data for this compound-2-carbonitrile
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| Phenyl C (quaternary) | 132.97 |
| Phenyl CHs | 128.79, 127.96, 127.77 |
| Pyrrole C (C3) | 135.44 |
| Pyrrole C (C5) | 126.66 |
| Pyrrole C (C4) | 108.34 |
| Pyrrole C (C2) | 101.43 |
| Nitrile CN | 114.66 |
| N-CH₃ | 35.65 |
Data sourced from reference rsc.org
For fluorinated analogues of this compound, Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique. biophysics.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. biophysics.org The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, making it an excellent probe for structural analysis. biophysics.orgazom.com
The introduction of fluorine atoms onto the phenyl ring of a pyrrole derivative, as in 3-(2-fluorophenyl)-1-phenyl-1H-pyrrole-2,5-dione, leads to observable couplings between fluorine and carbon atoms (J C-F) in the ¹³C NMR spectrum. rsc.org For example, the carbon directly attached to the fluorine (C-F) exhibits a large one-bond coupling constant (¹J C-F), while carbons two or three bonds away show smaller but still diagnostic couplings. rsc.org A ¹⁹F NMR spectrum would directly detect the fluorine signal, and its chemical shift would confirm its position on the aromatic ring. azom.com This technique is invaluable for verifying the regiochemistry of fluorination and studying electronic effects within the molecule. beilstein-journals.org
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all signals, especially for complex structures. researchgate.net
COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons (¹H-¹H correlations). For a this compound analogue, COSY would show correlations between adjacent protons on the phenyl ring and between the H4 and H5 protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). It is used to definitively assign the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is particularly crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the N-methyl protons and the C2 and C5 carbons of the pyrrole ring, confirming the position of the methyl group. It would also show correlations from the phenyl protons to the C3 carbon of the pyrrole, confirming the connectivity of the two ring systems. ipb.pt
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. scispace.com This precision allows for the determination of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. For derivatives of this compound, HRMS is used to confirm that the synthesized product has the correct molecular formula. The experimental mass is compared to the calculated mass for the expected formula, and a close match (typically within 5 ppm) provides strong evidence for the compound's identity. rsc.orgrsc.org
HRMS Data for Selected this compound Analogues
| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 1-methyl-3-(4-propylphenyl)-1H-pyrrole-2-carbonitrile | C₁₅H₁₇N₂ | 225.1386 | 225.1390 | rsc.org |
| 3-(2-fluorophenyl)-1-phenyl-1H-pyrrole-2,5-dione | C₁₆H₁₀FNO₂ | 268.0774 | 268.0758 | rsc.org |
| 3-phenyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | C₁₈H₁₅NO₂ | 278.1181 | 278.1176 | rsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of pyrrole derivatives. wikipedia.org This method is particularly useful for polar and thermally labile compounds. creative-proteomics.com In positive ion mode, ESI-MS typically generates protonated molecules, denoted as [M+H]⁺. wikipedia.org
Studies on various substituted pyrroles have demonstrated the utility of ESI-MS in structural identification. For instance, in the analysis of 2-substituted pyrrole derivatives, fragmentation pathways were observed to be significantly influenced by the nature of the side-chain substituents. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI is often employed to determine the precise elemental composition of molecular ions and their fragments. mdpi.commdpi.com
For example, the ESI-MS analysis of various N-substituted pyrrole derivatives has been reported, confirming their molecular weights. nih.gov The high-resolution mass spectra of these compounds are recorded to provide exact mass measurements, which aids in confirming the chemical formula. mdpi.comrsc.org In the characterization of a cinnamic-pyrrole hybrid, HRMS was used to verify the structure, with the found peaks corresponding to the calculated molecular weight. mdpi.com
| Compound | Ionization Mode | Observed Ion (m/z) | Reference |
| [5-(2,4-Dichlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-ylmethyl]methylamine | ESI-MS (Positive) | 344.1 [M+H]⁺ | nih.gov |
| [5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-ylmethyl]methylamine | ESI-MS (Positive) | 310.1 [M+H]⁺ | nih.gov |
| [5-(2-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-ylmethyl]methylamine | ESI-MS (Positive) | 310.1 [M+H]⁺ | nih.gov |
| [5-(2-Fluorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-ylmethyl]methylamine | ESI-MS (Positive) | 294.1 [M+H]⁺ | nih.gov |
| 3-chloro-4-ethoxy-1-methyl-1H-pyrrole-2,5-dione | HR-MS (ESI) | 212.0084 [M+Na]⁺ | rsc.org |
| 3-chloro-4-(ethylamino)-1-methyl-1H-pyrrole-2,5-dione | HR-MS (ESI) | 211.0247 [M+Na]⁺ | rsc.org |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique used for analyzing non-volatile and thermally unstable compounds. creative-proteomics.com In this method, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to sputter into the gas phase and ionize, primarily forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrrole derivatives, IR spectroscopy provides characteristic absorption bands that confirm the presence of the pyrrole ring, phenyl groups, and any substituents.
In studies of N-phenylpyrrole and its derivatives, characteristic bands are observed for the C-H stretching vibrations of the pyrrole and phenyl rings. arkat-usa.org For instance, bands in the range of 3150-3100 cm⁻¹ are typically assigned to the =C-H stretching of the pyrrole ring, while those between 3080-3000 cm⁻¹ correspond to the phenyl ring C-H stretching. arkat-usa.org
The IR spectra of various substituted pyrroles show distinct peaks corresponding to their functional groups. For example, in 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide, characteristic bands are observed for the C=O group (1655 cm⁻¹), the C≡N group (2218 cm⁻¹), and N-H stretching vibrations (3248, 3279, 3327 cm⁻¹). nih.gov Similarly, for pyrrole-2,3-dione derivatives, multiple carbonyl absorptions can be distinguished, providing evidence for their specific chemical environments. acgpubs.org
| Compound/Analog | Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| N-phenylpyrrole derivatives | Pyrrole =C-H stretch | 3150-3100 | arkat-usa.org |
| N-phenylpyrrole derivatives | Phenyl C-H stretch | 3080-3000 | arkat-usa.org |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | C=O | 1655 | nih.gov |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | C≡N | 2218 | nih.gov |
| 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide | N-H | 3248, 3279, 3327 | nih.gov |
| 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | C≡N | 2224 | nih.gov |
| 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | N-H | 3182 | nih.gov |
| 2-[(2-Hydroxyethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | O-H | 3418 | nih.gov |
| 3-chloro-4-(ethylamino)-1-methyl-1H-pyrrole-2,5-dione | N-H (amine) | 3344 | rsc.org |
| 3-chloro-4-(ethylamino)-1-methyl-1H-pyrrole-2,5-dione | C=O (maleimide) | 1694, 1629 | rsc.org |
| 3-chloro-4-ethoxy-1-methyl-1H-pyrrole-2,5-dione | C=O (maleimide) | 1707, 1655 | rsc.org |
| 3-chloro-4-ethoxy-1-methyl-1H-pyrrole-2,5-dione | C-O (alcohol) | 1255 | rsc.org |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis spectra provide information about the π-electron system and the extent of conjugation between the pyrrole and phenyl rings.
The UV-Vis spectra of phenylpyrrole isomers have been studied to understand their electronic structure. dergipark.org.tr The absorption spectra are influenced by the substitution pattern on the pyrrole ring. For example, the UV-Vis absorption spectra of various p-substituted N-phenylpyrroles have been investigated to evaluate the effect of electron-donating substituents on their physicochemical properties. arkat-usa.org The introduction of substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity.
In a study of porphyrins incorporated into bilayers, the UV-Vis spectra were used to monitor the formation of porphyrin aggregates. ru.nl Changes in the absorption spectra, such as the appearance of new bands or shifts in existing ones, indicated aggregation. ru.nl Similarly, for a BF₂ complex of a 2-iminopyrrole derivative, the UV-vis spectrum in THF solution was reported as part of its characterization. iucr.org
Fluorescence Emission Spectroscopy
Fluorescence emission spectroscopy measures the light emitted from a molecule after it has absorbed light. This technique is highly sensitive to the molecular environment and can be used to study the excited state properties of molecules like this compound and its analogs.
The fluorescence properties of pyrrole derivatives are often linked to their structure and the presence of donor-acceptor groups. For instance, the fluorescence emission spectra of 2-(dimesitylboryl)-1H-pyrrole have been studied in the solid state to understand their intriguing optical characteristics. researchgate.net The fluorescence of porphyrin derivatives in bilayers has been used to investigate their location and aggregation state, with the formation of non-fluorescent aggregates leading to a decrease in fluorescence intensity. ru.nl
Furthermore, the fluorescence spectra of a BF₂ complex with a 2-iminopyrrole ligand were recorded in different solutions to study its photophysical properties. iucr.org The emission characteristics of such compounds are crucial for their potential applications in materials science and as fluorescent probes.
Based on a thorough review of available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of This compound cannot be generated at this time. The public research domain lacks specific studies applying the requested quantum chemical methodologies directly to this particular compound.
While extensive research exists on computational methods like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis, these studies have been applied to other related molecules, such as pyrrole itself, various other substituted pyrroles, or phenylpyrrole derivatives.
Generating an article that strictly adheres to the provided outline would necessitate specific data points, such as optimized geometric parameters (bond lengths and angles) from DFT, electronic excitation energies from TD-DFT, HOMO-LUMO energy gaps, and NBO interaction energies, all calculated specifically for this compound. This information is not available in the referenced literature.
To maintain scientific accuracy and avoid presenting data from related but distinct molecules, it is not feasible to construct the requested article. Further research dedicated specifically to the computational analysis of this compound would be required to provide the detailed findings necessary to fulfill this request.
Computational and Theoretical Investigations of 1 Methyl 3 Phenyl 1h Pyrrole Systems
Electronic Structure and Reactivity Descriptors
Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)
Global descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). chemrxiv.org
Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as (I - A) / 2.
Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ²/2η, where μ is the electronic chemical potential (-χ). asrjetsjournal.orgasrjetsjournal.org
Local reactivity is often assessed using Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx These functions help identify the most likely sites for electrophilic attack (f-), nucleophilic attack (f+), and radical attack (f0).
| Descriptor | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -0.95 |
| Ionization Potential | I | 5.85 |
| Electron Affinity | A | 0.95 |
| Energy Gap | ΔE | 4.90 |
| Chemical Hardness | η | 2.45 |
| Electronegativity | χ | 3.40 |
| Electrophilicity Index | ω | 2.36 |
Charge Distribution Analysis (Mulliken Population, Molecular Electrostatic Potential)
Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions and reactivity.
Mulliken Population Analysis is a method used to calculate partial atomic charges by partitioning the total electron population among the atoms in a molecule. uni-muenchen.deq-chem.com Although widely used due to its simplicity, the Mulliken method is known to have limitations, such as a strong dependence on the basis set used in the calculation. uni-muenchen.deq-chem.com Despite these drawbacks, it can provide a qualitative picture of charge distribution.
Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. asrjetsjournal.org An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). asrjetsjournal.org These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. asrjetsjournal.orgresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) concentrated around the nitrogen atom and the π-systems of the pyrrole (B145914) and phenyl rings, indicating nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms.
| Atom | Charge (e) |
|---|---|
| N1 (pyrrole) | -0.45 |
| C (methyl) | -0.20 |
| C2 (pyrrole) | -0.15 |
| C3 (pyrrole, phenyl-substituted) | +0.10 |
| C4 (pyrrole) | -0.18 |
| C5 (pyrrole) | -0.12 |
| H (on methyl group) | +0.15 |
| H (on C2) | +0.18 |
Spectroscopic Property Prediction and Validation
Computational methods are routinely used to predict various types of spectra, which can aid in the identification and structural elucidation of compounds.
Theoretical Prediction of IR and NMR Spectra
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). nih.gov These calculations provide the frequencies and intensities of vibrational modes. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, they are typically scaled by an empirical factor. nih.gov The predicted spectrum allows for the assignment of specific vibrational modes, such as C-H stretches, C=C stretches of the aromatic rings, and C-N stretches. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. asrjetsjournal.orgnih.gov These theoretical shifts are often calculated relative to a standard compound like tetramethylsilane (B1202638) (TMS) and generally show good correlation with experimental data. asrjetsjournal.org
| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretch (phenyl & pyrrole) |
| 2950-2850 | Methyl C-H stretch |
| 1605 | Aromatic C=C stretch (phenyl) |
| 1550 | Pyrrole ring stretch |
| 1470 | Methyl C-H bend |
| 1380 | C-N stretch |
| 760 | C-H out-of-plane bend (monosubstituted phenyl) |
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| N-CH₃ | 3.65 | 35.8 |
| C2-H | 6.80 | 122.5 |
| C3 | - | 125.0 |
| C4-H | 6.30 | 110.2 |
| C5-H | 6.90 | 120.1 |
| Phenyl C1' | - | 135.5 |
| Phenyl C2'/C6'-H | 7.45 | 128.8 |
| Phenyl C3'/C5'-H | 7.35 | 128.9 |
| Phenyl C4'-H | 7.25 | 127.0 |
Computational Studies of UV-Vis and Fluorescence Properties
UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which correspond to the intensity of the absorption bands. researchgate.net For this compound, the main transitions would likely be π → π* in nature, involving the conjugated systems of the pyrrole and phenyl rings.
Fluorescence Properties: Computational methods can also be used to investigate emission properties. This involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state, which corresponds to the fluorescence emission energy. nih.gov The difference between the absorption and emission energies is known as the Stokes shift.
| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 285 | 4.35 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 250 | 4.96 | 0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | 220 | 5.63 | 0.28 | HOMO → LUMO+1 |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.
Transition State Theory and Reaction Pathways
By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org According to Transition State Theory, the transition state represents the highest energy point along the minimum energy reaction pathway and is characterized as a first-order saddle point on the PES (having one imaginary vibrational frequency). researchgate.net
For a reaction involving this compound, such as electrophilic aromatic substitution, quantum chemical calculations can be used to:
Optimize the geometries of the reactant, the electrophile, the σ-complex intermediate, and the product.
Locate the transition state structure connecting the reactant to the intermediate and the intermediate to the product. chemrxiv.org
Calculate the activation energies (the energy difference between the reactants and the transition state), which determines the reaction rate.
Confirm the reaction pathway by performing Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the connected minima (reactant and product/intermediate). researchgate.net
These calculations allow for a detailed understanding of the reaction's feasibility, kinetics, and regioselectivity, explaining why an electrophile might preferentially attack a specific position on the pyrrole ring.
Stereoselectivity and Regioselectivity Predictions
Computational chemistry provides powerful tools for predicting the outcome of chemical reactions, particularly in terms of stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another). For reactions involving this compound, theoretical models like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are employed to elucidate the underlying mechanisms that govern selectivity. nih.govresearchgate.net
These computational approaches focus on analyzing the transition states (TSs) of possible reaction pathways. The energy differences between competing transition states—for instance, those leading to ortho vs. meta or endo vs. exo products—determine the selectivity of the reaction. escholarship.org A lower activation energy for one pathway indicates that it is kinetically favored, resulting in the preferential formation of the corresponding product. nih.gov
In the context of cycloaddition reactions, a key area where these predictions are vital, the analysis involves mapping the potential energy surface to locate the various transition structures. nih.govescholarship.org Factors influencing the stability of these transition states include steric hindrance, electronic effects (such as the alignment of molecular orbitals), and charge transfer between the reacting species. researchgate.netmdpi.com For example, in [3+2] cycloaddition reactions involving nitrones, computational studies show that the process is often initiated by the attack of the most nucleophilic atom of the nitrone on the most electrophilic atom of the dipolarophile, which dictates the regioselectivity. researchgate.net The global electron density transfer (GEDT) at the transition state can also indicate the polar nature of the reaction, which influences its feasibility and selectivity. nih.gov
While specific DFT studies predicting the stereoselectivity and regioselectivity for reactions of this compound are not detailed in the available literature, the established methodologies are readily applicable. Such a study would involve calculating the activation free energies for all possible regio- and stereoisomeric pathways to determine the most favorable product. escholarship.org
Energetic Profiles of Reactions (Gibbs Free Energy Calculations)
The energetic profile of a reaction, typically represented by Gibbs free energy (ΔG) calculations, is fundamental to understanding its spontaneity, feasibility, and equilibrium position. Theoretical chemistry allows for the detailed calculation of these profiles for complex organic reactions, including those involving substituted pyrrole systems. By computing the Gibbs free energy of reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped. researchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. nih.gov For compounds like this compound, theoretical calculations can evaluate key NLO-related parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.trdergipark.org.tr High values of these parameters, especially the first hyperpolarizability, are indicative of a strong NLO response. dergipark.org.trnih.gov
A computational study on phenylpyrrole isomers using the B3LYP/6-31++G(d,p) level of theory provides insight into the structure-property relationships. dergipark.org.tr The position of the phenyl ring on the pyrrole core significantly influences the electronic and optical properties. The study calculated properties for 1-phenylpyrrole, 2-phenylpyrrole, and 3-phenylpyrrole, the last of which is the core structure of this compound. The results demonstrate that these molecules possess notable dipole moments and hyperpolarizability, suggesting their potential as NLO materials. dergipark.org.trdergipark.org.tr The stability of the isomers was also assessed, with 3-phenylpyrrole found to be the most stable isomer due to its lower electronic energy. dergipark.org.tr
Below is a table summarizing the calculated electronic and NLO properties for the three structural isomers of phenylpyrrole. dergipark.org.tr
| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |
|---|---|---|---|
| 1-Phenylpyrrole | 1.52 | 128.84 | 168.12 |
| 2-Phenylpyrrole | 1.86 | 127.87 | 186.34 |
| 3-Phenylpyrrole | 2.10 | 127.56 | 127.05 |
Intermolecular Interactions and Crystal Structure Analysis (e.g., Hirshfeld Analysis)
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. iucr.orgresearchgate.net This method partitions the crystal space into regions where the electron density is dominated by a specific molecule, allowing for the mapping of close intermolecular contacts. nih.goviucr.org
For phenyl- and pyrrole-containing compounds, C–H···π and π–π stacking interactions are often significant in directing the supramolecular architecture. nih.govacs.org While a specific crystal structure and Hirshfeld analysis for this compound is not available in the searched literature, analysis of closely related structures provides representative data. For example, a Hirshfeld analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate revealed the dominant role of H···H, C···H, and O···H contacts in its crystal packing. iucr.orgresearchgate.net
The following table presents the percentage contributions of the most significant intermolecular contacts for a related phenyl-pyrrole derivative, illustrating the typical data obtained from a Hirshfeld surface analysis. researchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 49.4 |
| C···H/H···C | 23.2 |
| O···H/H···O | 20.0 |
Advanced Research Applications of 1 Methyl 3 Phenyl 1h Pyrrole in Specialized Fields
Applications in Medicinal Chemistry Research
The 1-methyl-3-phenyl-1H-pyrrole scaffold is a key component in the design and synthesis of molecules with significant potential in drug discovery. nih.gov Researchers have utilized this and analogous structures to develop compounds aimed at various therapeutic targets.
Exploration as Lead Compounds for Therapeutic Development
Pyrrole-containing analogues are considered a potent source of biologically active compounds and are found in many natural products and pharmaceuticals. scispace.com The pyrrole (B145914) skeleton is an imperative structural framework in a wide range of biologically active molecules. alliedacademies.orgresearchgate.net Derivatives based on the phenyl-pyrrole core have been synthesized and investigated as lead compounds for a variety of conditions. For instance, the combination of different pharmacophores within a pyrrole ring system has led to the development of more active compounds with potential applications as anticancer, antibacterial, antifungal, and antiviral agents. scispace.comrsc.org The strategic modification of the phenyl and pyrrole rings allows for the fine-tuning of physicochemical and pharmacokinetic properties, which is a critical aspect of lead optimization in drug discovery. nih.gov
Investigation of Interactions with Biological Targets
The biological activity of pyrrole derivatives is defined by their interaction with specific biomolecules. Research has identified several key biological targets for compounds containing the phenyl-pyrrole moiety.
Enzymes: Phenyl-pyrrole derivatives have been shown to inhibit various enzymes. For example, certain derivatives act as inhibitors of H+,K+-ATPase, a key enzyme in gastric acid secretion. nih.govacs.org Others have been identified as inhibitors of Notum carboxylesterase and lipoxygenase, which are involved in Wnt signaling and inflammation, respectively. mdpi.comnih.gov
Tubulin: Some complex pyrrole derivatives have been found to inhibit tubulin polymerization, a mechanism crucial for anticancer therapies as it disrupts cell division in rapidly proliferating cancer cells. mdpi.com
Receptors: The phenyl-pyrrole structure is also a key feature in ligands designed for various neurotransmitter receptors, including dopamine and serotonin receptors, which are important targets for antipsychotic and antidepressant drugs. nih.govnih.gov
Strategies for Protein Modification and Bioconjugation
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology and drug development. While direct studies on this compound in this context are not prevalent, related chemistries highlight potential applications. For instance, photoredox methods have been developed for the site-selective bioconjugation of phenylalanine, an amino acid containing a phenyl group, which could be conceptually applied to the phenyl moiety of the title compound. nih.gov Furthermore, pyrrolone structures have been used for cysteine-specific protein modification, demonstrating the utility of the pyrrole core in creating reactive handles for attaching molecules to proteins. mdpi.com Another strategy involves the "tyrosine-click" reaction, which uses reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) to modify tyrosine residues on proteins, showcasing how phenyl-containing reagents can be activated for bioconjugation. nih.gov
Enzyme Inhibition Studies of Pyrrole Derivatives
The inhibition of enzymes is a major strategy in drug development. Various derivatives containing the phenyl-pyrrole scaffold have been synthesized and evaluated as potent and selective enzyme inhibitors. For example, a series of 1,3-diaryl-pyrrole derivatives were investigated as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy. researchgate.net In other research, a cinnamic-pyrrole hybrid, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, demonstrated good inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com Additionally, the discovery of 1-phenylpyrrole derivatives as inhibitors of Notum carboxylesterase activity highlights the scaffold's potential in modulating Wnt signaling pathways. nih.gov
| Derivative Structure | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1,3-diaryl-pyrrole skeleton (Compound 3p) | Butyrylcholinesterase (BChE) | 1.71 µM | researchgate.net |
| (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Soybean Lipoxygenase (LOX) | 38 µM | mdpi.com |
| 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (TAK-438) | H+,K+-ATPase | 0.019 µM | nih.govacs.org |
| 1-phenylpyrrole derivative (Compound 20z) | Notum Carboxylesterase | 0.026 µM | nih.gov |
Receptor Binding Affinity Research (e.g., Serotonin Receptors)
The phenyl-pyrrole motif has been incorporated into ligands designed to target G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are implicated in various neurological and psychiatric disorders. A series of 1-phenyl-3-(aminomethyl)pyrroles were synthesized and showed affinity for D2, D3, and D4 dopamine receptor subtypes. nih.gov In another study, analogues of 1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine were designed as inhibitors of the serotonin reuptake transporter (SERT) protein. nih.gov Docking studies showed these molecules have a greater affinity for SERT compared to other receptors like dopamine (D2), monoamine oxidase-B (MAO-B), and histamine (H1) receptors, indicating selectivity. nih.gov
| Derivative | Target Receptor/Transporter | Binding Affinity (Binding Energy / Kᵢ) | Reference |
|---|---|---|---|
| BM212 Analogue (SA-5) | Serotonin Transporter (SERT) | -6.98 kcal/mol | nih.gov |
| BM212 | Serotonin Transporter (SERT) | -6.51 kcal/mol | nih.gov |
| BM212 | Dopamine (D2) Receptor | -5.31 kcal/mol | nih.gov |
| BM212 | Monoamine Oxidase-B (MAO-B) | -5.26 kcal/mol | nih.gov |
| 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine | Dopamine D4 Receptor | Kᵢ = 110 nM | nih.gov |
| 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine | Dopamine D2 Receptor | Kᵢ = 1600 nM | nih.gov |
Contributions to Materials Science and Polymer Chemistry
Beyond its biomedical applications, the pyrrole scaffold is valuable in materials science. Pyrrole and its derivatives are utilized as components in polymers, corrosion inhibitors, and catalysts for polymerization processes. alliedacademies.orgresearchgate.net The pyrrole ring can serve as a reactive group for the synthesis of novel copolymers. For example, it has been shown to be a suitable moiety for quenching polysulfane diradicals under inverse vulcanization conditions, allowing for the formation of innovative sulfur-containing polymers. rsc.org The incorporation of the this compound structure into polymer chains could impart specific properties, such as altered solubility, thermal stability, or photophysical characteristics due to the presence of the aromatic phenyl group. This opens possibilities for creating new materials with adjustable properties for a range of applications. rsc.org
Development of Conductive Polymers and Electronic Materials
The pyrrole nucleus is the foundational unit for polypyrrole (PPy), one of the most studied intrinsically conducting polymers known for its high conductivity and environmental stability. mdpi.com The electrical properties of polypyrrole can be tuned by introducing substituents onto the pyrrole ring. While this compound itself is primarily a building block, its structure informs the potential properties of polymers derived from it.
Research into N-substituted polypyrroles, such as poly(N-methylpyrrole), has shown that substitution at the nitrogen atom generally leads to a decrease in electrical conductivity compared to the parent PPy. nih.gov This is often attributed to steric hindrance between adjacent rings, which disrupts the planarity of the polymer backbone and impedes charge transport. For instance, studies on N-(methyl)phenyl polypyrroles demonstrate that the bulky N-substituent results in polymers with conductivities in the semiconductor range (>10⁻⁵ S/cm), which is significantly lower than that of highly conductive PPy (up to 100 S/cm). core.ac.uk The position of the methyl group on the phenyl ring also subtly influences conductivity, suggesting that steric effects play a dominant role. core.ac.uk The presence of both a methyl group on the nitrogen and a phenyl group on the pyrrole ring in this compound suggests that its corresponding polymer would likely exhibit semiconducting properties rather than high conductivity, making it potentially suitable for specific electronic applications where moderate conductivity is required.
Table 1: Comparison of Electrical Conductivity in Substituted Polypyrroles
| Polymer | Substituent(s) | Reported Conductivity (S/cm) |
|---|---|---|
| Polypyrrole (PPy) | None | Up to 100 core.ac.uk |
| Poly(N-methylpyrrole) | N-methyl | ~0.001 core.ac.uk |
Applications in Organic Semiconducting Devices
Pyrrole and its derivatives are increasingly recognized for their potential in organic electronics, particularly in the fabrication of Organic Field-Effect Transistors (OFETs). researchgate.net The electron-rich nature of the pyrrole ring makes it an excellent electron-donor unit in donor-acceptor (D-A) type semiconductor materials. frontiersin.org While direct studies on this compound in OFETs are limited, research on structurally related compounds highlights its potential.
A key strategy in designing high-performance organic semiconductors involves using a conjugated core, such as oligothiophenes, and attaching functional end-caps to tune the electronic properties and solid-state packing. Research has shown that thiophene oligomers end-capped with phenyl-1H-pyrrole groups function as active p-type semiconductors in OFETs. researchgate.net These materials demonstrate that the phenyl-pyrrole moiety is an effective functional group for facilitating hole transport. Similarly, semiconductors based on thieno[3,2-b]pyrrole have shown excellent OFET characteristics, with hole mobilities reaching up to 0.12 cm²/V·s in polymer form. digitellinc.com The performance of these materials is heavily dependent on the planarity of the molecular backbone and the degree of intermolecular π-π stacking, which are influenced by the nature and position of substituents.
Table 2: Performance of Selected Pyrrole-Based Organic Semiconductors in OFETs
| Semiconductor Material | Device Configuration | Hole Mobility (μh) (cm²/V·s) | Reference |
|---|---|---|---|
| Thiophene oligomer end-capped with phenyl-1H-pyrrole | Thin-Film Transistor | 2.5 x 10⁻² | researchgate.net |
| Polymer of thienopyrrole and diketopyrrolopyrrole (P(DPP-TP)) | Bottom-Gate/Top-Contact | 0.12 | digitellinc.com |
Utility in Photovoltaic Systems
In the field of organic photovoltaics (OPVs), particularly dye-sensitized solar cells (DSSCs), molecules are designed with donor-π bridge-acceptor (D-π-A) architectures. The N-methyl pyrrole group has been successfully incorporated as a π-bridge in such systems. researchgate.net In these sensitizer dyes, the electron-rich N-methyl pyrrole moiety helps to facilitate intramolecular charge transfer from the donor to the acceptor/anchoring group upon photoexcitation. Studies comparing DSSCs based on pyrrole-containing sensitizers with those containing thiophene bridges have shown that the pyrrole-based systems can lead to a longer electron recombination lifetime and increased open-circuit voltage (Voc). researchgate.net
Theoretical studies have also explored the optoelectronic properties of π-conjugated molecules based on terphenyl and pyrrole units for bulk heterojunction (BHJ) solar cells. growingscience.com These computational models help in designing novel materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport. The structural features of this compound—an N-alkylated, electron-rich heterocycle linked to a π-conjugated phenyl group—are consistent with the components used in designing new organic materials for solar cell applications.
Table 3: Photovoltaic Performance of a DSSC with an N-Methyl Pyrrole-Containing Sensitizer (DP-P)
| Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
|---|---|---|---|---|
| DP-P | 9.07 | 0.69 | 0.69 | 4.31 |
(Data adapted from a study on D–π–A systems for dye-sensitized solar cells. researchgate.net)
Role as Intermediate in Complex Organic Synthesis
Substituted pyrroles are exceptionally versatile intermediates in organic synthesis, providing a scaffold for constructing a wide array of pharmaceuticals, agrochemicals, and other complex organic compounds. alliedacademies.orgrsc.org The functional groups on this compound offer multiple reaction sites for further chemical transformations. The phenyl group can undergo electrophilic substitution, while the pyrrole ring itself can be functionalized at its vacant carbon positions.
Recent research has highlighted the use of 1-phenyl-1H-pyrrole as a substrate in advanced C-H activation reactions. For example, a photocatalytic method has been developed for the C-H amination of arenes using aromatic N-heterocyclic radicals. acs.orgacs.org In this process, 1-phenyl-1H-pyrrole serves as the arene component, reacting with various N-heterocyclic radical precursors to form new C-N bonds, yielding complex N-arylated heterocycles. acs.orgacs.org This demonstrates the utility of the phenyl-pyrrole core as a foundational structure for building molecular complexity.
Building Blocks for Natural Product Synthesis
The pyrrole ring is a ubiquitous structural motif found in a vast number of natural products, especially marine alkaloids, many of which exhibit significant biological activity. chim.itresearchgate.netresearchgate.net Molecules like the lamellarins, which contain 3,4-diarylated pyrrole cores, are synthesized using substituted pyrroles as key building blocks. chim.it
While direct application of this compound in a completed total synthesis may not be widely documented, its structure represents a valuable, pre-functionalized synthon. Having the phenyl group already in place at the 3-position simplifies synthetic routes that would otherwise require a cross-coupling reaction to install it. The N-methyl group provides stability and prevents unwanted side reactions at the nitrogen atom, directing further functionalization to other parts of the molecule. Therefore, it serves as an advanced intermediate for the efficient synthesis of complex natural products containing a 3-arylpyrrole moiety. researchgate.net
Precursors for Novel Heterocyclic Systems
The this compound scaffold is an excellent precursor for the synthesis of more elaborate heterocyclic systems. Its utility is prominently demonstrated in photocatalytic C-H amination reactions, where 1-phenyl-1H-pyrrole reacts with radical precursors derived from other heterocycles to generate a diverse library of N-arylated products. acs.orgacs.org This methodology allows for the direct coupling of the pyrrole's phenyl group with a wide range of medicinally relevant heterocycles, including benzimidazoles, indazoles, pyrazoles, and triazoles, often with high yields. acs.orgacs.org
Furthermore, substituted phenyl-pyrroles serve as the starting point for creating hybrid molecules. For instance, a phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been used to synthesize a novel cinnamic-pyrrole hybrid molecule by reacting it with cinnamoyl chloride. mdpi.com This strategy of linking different pharmacologically active moieties demonstrates how a core pyrrole structure can be elaborated into new chemical entities. The synthesis of terphenyl-like heterocyclic compounds has also been achieved using a substituted nitrophenyl-pyrrole intermediate, showcasing the role of phenyl-pyrroles as precursors to complex, multi-ring systems. alliedacademies.org
Table 4: Synthesis of N-Arylated Heterocycles via C-H Amination of 1-Phenyl-1H-pyrrole
| N-Heterocycle Precursor | Resulting Coupled Product | Yield (%) |
|---|---|---|
| Benzimidazole | 1-(1H-Benzo[d]imidazol-1-yl)-...-phenyl)-1H-pyrrole | 88 |
| 5-Bromobenzimidazole | 1-(5-Bromo-1H-benzo[d]imidazol-1-yl)-...-phenyl)-1H-pyrrole | 65 |
| Indazole | 1-(1H-Indazol-1-yl)-...-phenyl)-1H-pyrrole | 83 |
| 4-Nitroindazole | 1-(4-Nitro-1H-indazol-1-yl)-...-phenyl)-1H-pyrrole | 71 |
| Benzotriazole | 1-(1H-Benzo[d] core.ac.ukresearchgate.netalliedacademies.orgtriazol-1-yl)-...-phenyl)-1H-pyrrole | 93 |
(Data from a study on photocatalytic arene C-H amination. acs.orgacs.org The exact position of the new C-N bond on the phenyl ring was not specified in the abstract.)
Future Perspectives and Unexplored Avenues in 1 Methyl 3 Phenyl 1h Pyrrole Research
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of pyrrole (B145914) derivatives, including 1-methyl-3-phenyl-1H-pyrrole, is a cornerstone of organic chemistry, with continuous efforts to develop more efficient and selective methods. researchgate.net Future research is expected to focus on several key areas:
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. This includes the use of green solvents, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact. researchgate.net
Novel Catalysis: The development of new catalysts, including metal-based, nanomaterial, and complex heterogeneous catalysts, will be crucial for improving reaction efficiency and selectivity. researchgate.net For instance, Zr-catalyzed synthesis has been reported for tetrasubstituted 1,3-diacylpyrroles, showcasing the potential of novel catalytic systems. acs.org
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single flask to form a complex product, offer a streamlined and efficient approach to synthesizing highly substituted pyrroles. clockss.orgnih.gov Future work will likely expand the scope and applicability of these methods.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
| Synthetic Strategy | Focus Area | Potential Advantages |
| Green Chemistry | Use of green solvents, microwave-assistance, solvent-free conditions | Reduced environmental impact, increased safety |
| Novel Catalysis | Metal-based, nanomaterial, heterogeneous catalysts | Enhanced efficiency, improved regioselectivity and stereoselectivity |
| One-Pot Reactions | Multi-component synthesis | Increased efficiency, reduced waste, simplified procedures |
| Flow Chemistry | Continuous flow reactors | Precise reaction control, scalability, enhanced safety |
Novel Reactivity Patterns and Derivatization Opportunities
The inherent reactivity of the pyrrole ring and the presence of the phenyl and methyl substituents in this compound provide a rich platform for exploring novel chemical transformations and creating a diverse array of derivatives.
Future investigations are likely to explore:
C-H Activation: Direct functionalization of C-H bonds on both the pyrrole and phenyl rings offers a more atom-economical approach to derivatization compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions to construct more complex heterocyclic systems. numberanalytics.com
Cross-Coupling Reactions: While established, there is still room to expand the scope of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to introduce a wider range of functional groups onto the this compound scaffold. mdpi.comambeed.com
Derivatization for Biological Screening: The synthesis of new derivatives by introducing various pharmacophores is a key strategy in drug discovery. numberanalytics.comontosight.ai Exploring substitutions at different positions of the pyrrole and phenyl rings could lead to the discovery of compounds with interesting biological activities.
Advanced Spectroscopic Characterization Techniques and Data Analysis
The unambiguous identification and structural elucidation of this compound and its derivatives are paramount. While standard techniques like NMR and mass spectrometry are routinely used, future research will benefit from the application of more advanced methods. ontosight.aievitachem.com
| Technique | Application in this compound Research |
| 2D NMR Spectroscopy | Elucidation of complex structures and stereochemistry of derivatives |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition rsc.orgmdpi.com |
| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state doi.orgmdpi.combohrium.com |
| Computational Spectroscopy | Prediction of spectroscopic data (NMR, IR) to aid in experimental data interpretation |
Advanced spectroscopic techniques will be crucial for characterizing novel compounds and understanding their conformational and electronic properties. tandfonline.com
Integration of Machine Learning and Artificial Intelligence in Computational Studies
Computational chemistry is an indispensable tool in modern chemical research. The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the study of molecules like this compound.
Future applications in this area include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties, reactivity, and biological activity of new, unsynthesized derivatives of this compound.
Reaction Prediction and Optimization: AI can assist in designing novel synthetic routes and optimizing reaction conditions for higher yields and selectivity.
De Novo Drug Design: Generative models can design novel molecules based on the this compound scaffold with desired pharmacological profiles.
Analysis of Large Datasets: AI can be employed to analyze large datasets from high-throughput screening experiments to identify structure-activity relationships.
Expanded Scope of Research Applications in Emerging Technologies
While pyrrole derivatives have established applications in pharmaceuticals and materials science, the unique properties of this compound and its analogues could be harnessed in a variety of emerging technologies. numberanalytics.comnumberanalytics.com
Potential future applications include:
Organic Electronics: Pyrrole-based materials have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com Further research could explore the potential of this compound derivatives in these applications.
Sensors: The pyrrole scaffold can be functionalized to create chemosensors for the detection of specific ions or molecules.
Conducting Polymers: Pyrrole oligomers and polymers are known for their conducting properties. scirp.org Tailoring the structure of this compound could lead to new materials with tunable electronic properties.
Bioconjugation: The maleimide (B117702) moiety, a derivative of pyrrole, is widely used in bioconjugation to link molecules to proteins. ontosight.ai This highlights the potential for developing new biocompatible materials from pyrrole derivatives.
Identification of Key Research Gaps and Challenges for Future Investigation
Despite the progress made, several research gaps and challenges need to be addressed to fully unlock the potential of this compound.
Regio- and Stereoselectivity: Achieving high levels of regioselectivity and stereoselectivity in the synthesis and functionalization of this compound remains a significant challenge. numberanalytics.com
Scalability of Syntheses: Many of the reported synthetic methods are performed on a small scale. Developing scalable and cost-effective syntheses is crucial for industrial applications.
Understanding Structure-Property Relationships: A deeper understanding of how modifications to the chemical structure of this compound influence its physical, chemical, and biological properties is needed.
Exploration of Biological Activity: While pyrrole derivatives, in general, have shown a wide range of biological activities, the specific pharmacological profile of this compound and its close analogues is an area that warrants more extensive investigation. ontosight.aiontosight.aiontosight.ai
Addressing these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, sophisticated analytical techniques, computational modeling, and thorough biological evaluation. The future of research on this compound is bright, with many exciting discoveries and applications yet to be unveiled.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-3-phenyl-1H-pyrrole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A four-component one-pot reaction is a robust synthetic route, enabling the incorporation of diverse substituents. For example, reactions involving 1-(4-(dimethylamino)phenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl derivatives achieve yields of 67–85% by optimizing solvent systems (e.g., THF or dioxane), temperature (0°C to reflux), and catalyst selection (e.g., NaH for methylation). Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of aryl aldehydes or ketones can further enhance efficiency .
Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound derivatives?
- Methodological Answer : and NMR are critical for verifying substituent positions. For instance, methyl groups on the pyrrole ring typically resonate at δ 3.3–3.9 ppm in NMR, while aromatic protons appear as multiplets between δ 6.0–7.5 ppm. In 2,5-dimethyl derivatives, symmetry reduces splitting, producing singlet peaks for equivalent protons. Cross-validation with IR spectroscopy (e.g., C=N stretches at ~1600 cm) and high-resolution mass spectrometry (HRMS) ensures structural accuracy .
Advanced Research Questions
Q. What computational chemistry approaches are recommended for predicting the electronic properties of this compound, and how do these correlate with experimental findings?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in understanding reactivity. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing electrophilic substitution susceptibility. Experimental UV-Vis spectra (e.g., λ shifts) should align with computed electronic transitions. Software like Gaussian or ORCA is commonly used for such analyses .
Q. How can researchers resolve discrepancies between theoretical and experimental data in the structural characterization of this compound derivatives?
- Methodological Answer : X-ray crystallography remains the gold standard for resolving ambiguities. Programs like SHELXL refine crystal structures by minimizing residuals (e.g., R < 0.05), while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. For non-crystalline samples, cross-validate NMR data with NOESY/ROESY to confirm spatial proximity of substituents. Discrepancies in bond lengths or angles may indicate tautomerism or dynamic disorder, requiring temperature-dependent studies .
Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?
- Methodological Answer : Systematic substitution at the phenyl or pyrrole ring (e.g., electron-donating/-withdrawing groups) followed by in vitro bioassays (e.g., enzyme inhibition) identifies key pharmacophores. For example, chloro or methoxy groups at the 4-position of the phenyl ring enhance binding affinity in certain targets. Pair this with molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Statistical tools like Hansch analysis quantify substituent effects on activity .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point or spectral data reported for this compound derivatives?
- Methodological Answer : Variations in melting points (e.g., 64–155°C) may arise from polymorphic forms or impurities. Recrystallize the compound in different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms. For spectral conflicts, replicate experiments under standardized conditions (e.g., solvent, concentration) and cross-check with literature using databases like SciFinder or Reaxys. Contradictions in NMR signals may require DEPT-135 or HSQC to assign quaternary carbons unambiguously .
Analytical Techniques
Q. Which chromatographic methods are optimal for purifying this compound derivatives, particularly for isomers or closely related analogs?
- Methodological Answer : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate 9:1 to 7:3) resolves isomers with subtle polarity differences. For chiral analogs, use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and polarimetric detection. GC-MS is suitable for volatile derivatives, leveraging retention indices and fragmentation patterns (e.g., m/z 165 for the molecular ion of 3-heptyl-1H-pyrrole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
